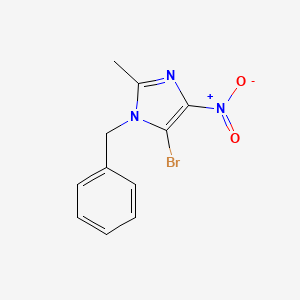

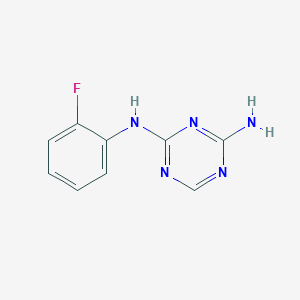

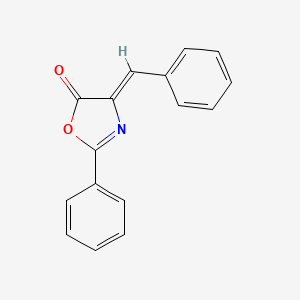

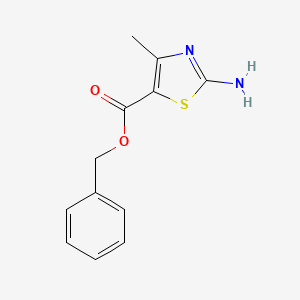

1-苄基-5-溴-2-甲基-4-硝基-1H-咪唑

描述

Synthesis Analysis

The synthesis of related imidazole derivatives involves multistep reactions, starting from basic imidazole compounds and incorporating various functional groups through reactions such as bromination and nitration. For example, novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazoles were synthesized, highlighting a methodology that could potentially be applied to 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole synthesis (Lamani et al., 2009).

Molecular Structure Analysis

The molecular structure of similar compounds shows a complex arrangement of planes, indicative of the structural diversity achievable with imidazole derivatives. For instance, the structure of methyl 1-benzyl-4-nitro-5-imidazolylthioacetate was detailed, providing insights into the geometric configurations relevant to 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole (Saadeh et al., 1995).

Chemical Reactions and Properties

Imidazole derivatives undergo various chemical reactions, leading to a broad range of products with different functional groups. This reactivity is illustrated by the transformation of imidazothiadiazoles into thiocyanato derivatives via bromination and interaction with potassium thiocyanate (Lamani et al., 2009).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of imidazole derivatives in different environments. For example, the crystal structure and quantum chemical analysis of a closely related molecule, 5‑bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole, were explored, providing valuable information on intermolecular interactions (Sowmya et al., 2020).

Chemical Properties Analysis

The chemical properties, such as reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are significant for the application of imidazole derivatives. The synthesis and reactivity of similar compounds, like the one-pot synthesis approach for trisubstituted imidazoles, can offer insights into the chemical properties of 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole (Yugandar et al., 2016).

科学研究应用

医药

咪唑衍生物,包括“1-苄基-5-溴-2-甲基-4-硝基-1H-咪唑”,在医药领域有着广泛的应用 . 它们在生物活性分子的合成中起着至关重要的作用 ,例如抗癌药、抗衰老药、抗凝血药、消炎药、抗菌药、抗结核药、抗糖尿病药、抗疟药、抗病毒药和酶抑制剂 .

农业

这些化合物也用作选择性植物生长调节剂、杀真菌剂、除草剂和治疗剂 . 这使得它们在农业领域具有价值,可以控制害虫和促进植物生长。

绿色化学

在绿色化学领域,咪唑类化合物作为离子液体和N-杂环卡宾(NHC)具有广泛的应用 . 这是因为化学有机合成需要环保的方法 .

合成化学

咪唑衍生物用于合成化学,通过缩合反应合成取代咪唑的几种方法 ,环化 ,氧化转化 ,固相分析 ,闪蒸真空热解 ,微反应器 和离子液体促进技术 .

催化剂

“1-苄基-2-甲基咪唑”可以用作催化剂,以研究催化剂对联苯环氧树脂固化反应的影响 . 这突出了它在提高化学反应效率中的作用。

工业化学

在工业化学中,含氮芳香杂环化合物,特别是咪唑类化合物,已引起广泛关注 . 它们是各种日常应用中使用的功能分子的关键组成部分 .

作用机制

Target of Action

It is known that imidazole derivatives have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that the compound may interact with a variety of targets, depending on the specific derivative and its functional groups.

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds with target proteins due to the presence of nitrogen atoms in the imidazole ring .

Biochemical Pathways

Given the broad range of biological activities associated with imidazole derivatives, it is likely that this compound affects multiple pathways, potentially including those involved in inflammation, tumor growth, and microbial infections .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which may influence their absorption and distribution .

Result of Action

Given the broad range of biological activities associated with imidazole derivatives, it is likely that this compound has diverse effects at the molecular and cellular levels .

未来方向

Imidazole and its derivatives have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . Future research may focus on developing novel methods for the regiocontrolled synthesis of substituted imidazoles, due to their versatility and utility in a number of areas .

属性

IUPAC Name |

1-benzyl-5-bromo-2-methyl-4-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O2/c1-8-13-11(15(16)17)10(12)14(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYNZGJLWUKHLGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1CC2=CC=CC=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353934 | |

| Record name | 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26663384 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

41604-61-9 | |

| Record name | 5-Bromo-2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41604-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-5-bromo-2-methyl-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269254.png)